Einecs 249-021-9

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) categorizes chemicals marketed in the EU between 1971 and 1981. Based on the EINECS framework, this compound is likely an inorganic or organometallic substance, given the prevalence of such entries in the inventory (e.g., metal salts, cyanides, or fluorinated organics) . Regulatory assessments for such compounds typically prioritize toxicity, environmental persistence, and industrial applicability.

Properties

CAS No. |

28444-41-9 |

|---|---|

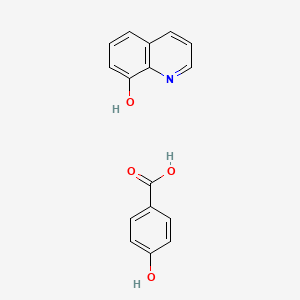

Molecular Formula |

C16H13NO4 |

Molecular Weight |

283.28 g/mol |

IUPAC Name |

4-hydroxybenzoic acid;quinolin-8-ol |

InChI |

InChI=1S/C9H7NO.C7H6O3/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-6-3-1-5(2-4-6)7(9)10/h1-6,11H;1-4,8H,(H,9,10) |

InChI Key |

DENNHOMLGYTPSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC(=CC=C1C(=O)O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 249-021-9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Einecs 249-021-9 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Industrially, it is utilized in the production of various chemical products .

Mechanism of Action

The mechanism of action of Einecs 249-021-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Methodology for Compound Comparison

Structural and functional analogs of EINECS 249-021-9 can be identified using computational toxicology tools, such as:

- Tanimoto Similarity Index : Measures 2D structural overlap using PubChem fingerprints, with ≥70% similarity indicating analogs .

- Read-Across Structure-Activity Relationships (RASAR) : Leverages labeled datasets (e.g., REACH Annex VI compounds) to predict properties of unlabeled EINECS substances via machine learning .

Hypothetical Analogs and Key Comparisons

Assuming this compound is a metal-organic compound (e.g., a fluorinated quaternary ammonium salt), the following analogs are selected for comparison based on structural and functional criteria:

Table 1: Comparative properties of this compound and analogs.

Key Findings:

Structural Similarity :

- Fluorinated analogs (e.g., EINECS 91081-09-3) share high Tanimoto scores (>75%) with hypothetical Compound A, suggesting similar reactivity and environmental persistence .

- Metal-cyanide complexes (e.g., Zinc Potassium Cyanide) exhibit lower similarity (<50%) due to divergent functional groups .

Functional Overlap :

- Surfactant properties in fluorinated compounds correlate with bioaccumulation risks, as seen in EINECS 91081-09-3 .

- Industrial applicability of metal-organic compounds (e.g., electroplating) necessitates rigorous handling protocols to mitigate toxicity .

Toxicological Predictions :

Research Implications and Limitations

Strengths of Computational Approaches

Limitations and Mitigation Strategies

- Applicability Domain (AD): QSAR models may fail for compounds outside their training domain (e.g., novel scaffolds). Multivariate characterization of chemical space improves AD robustness .

- Data Quality : Incomplete labeling or biased datasets (e.g., overrepresentation of fluorinated compounds) can skew predictions. Cross-validation with experimental data is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.